Locustatachykinin III

Description

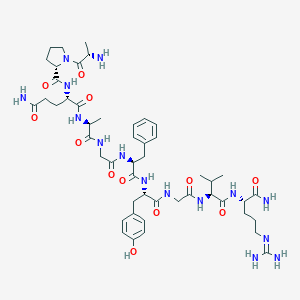

Structure

2D Structure

Properties

CAS No. |

132309-70-7 |

|---|---|

Molecular Formula |

C49H73N15O12 |

Molecular Weight |

1064.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |

InChI Key |

SRNPLOGDHQCGAR-YXPCIDTISA-N |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

sequence |

APQAGFYGVR |

Synonyms |

Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |

Origin of Product |

United States |

Discovery and Initial Biochemical Characterization of Locustatachykinin Iii

Isolation and Purification Methodologies

The initial isolation of Locustatachykinin III was a meticulous process involving the extraction from a significant quantity of neural tissues from the locust, Locusta migratoria. Researchers utilized a combined tissue source comprising 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts to ensure a sufficient yield of the peptide for analysis. nih.gov

The purification protocol involved a multi-step approach, beginning with the extraction of the tissues in a methanol/water/acetic acid mixture. This crude extract was then prepurified using Sep-pak cartridges. core.ac.uk The subsequent and critical purification steps relied on High-Performance Liquid Chromatography (HPLC). A series of HPLC fractionations on different columns, such as Supelcosil-DB C8 and Waters Protein-Pak, were employed to separate the peptide from other components in the extract. core.ac.uk The myotropic activity of the fractions was monitored at each stage using a bioassay to guide the purification process. core.ac.uk

Table 1: Overview of Purification Steps

| Step | Technique/Material | Purpose |

| Extraction | Methanol/water/acetic acid (90:9:1) | Initial extraction of peptides from neural tissues |

| Pre-purification | Sep-pak cartridges | Initial cleanup of the crude extract |

| Fractionation 1 | Microsorb C18 HPLC column | Initial separation of peptides |

| Fractionation 2 | Supelcosil-DB C8 HPLC column | Further purification of active fractions |

| Final Purification | Waters-I-125 Protein column | Final isolation of the pure peptide |

Primary Structure Elucidation and Amidation Status

Following successful purification, the primary structure of this compound was determined through gas-phase sequence analysis. core.ac.uk This technique revealed a decapeptide with the amino acid sequence Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg. nih.gov

A crucial aspect of its structure is the C-terminal amidation. Enzymatic digestion and subsequent analysis confirmed that the C-terminal arginine residue is amidated, resulting in the full structure being Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2. nih.gov This post-translational modification is a common feature among many neuropeptides and is often essential for their biological activity. To confirm the determined structure, this compound was chemically synthesized and its chromatographic and biological properties were shown to be identical to the native peptide. nih.gov

Table 2: Primary Structure of this compound

| Position | Amino Acid |

| 1 | Alanine (Ala) |

| 2 | Proline (Pro) |

| 3 | Glutamine (Gln) |

| 4 | Alanine (Ala) |

| 5 | Glycine (Gly) |

| 6 | Phenylalanine (Phe) |

| 7 | Tyrosine (Tyr) |

| 8 | Glycine (Gly) |

| 9 | Valine (Val) |

| 10 | Arginine (Arg) |

| C-Terminus | Amidation (NH2) |

Identification of this compound as a Myotropic Peptide

The identification of this compound as a myotropic peptide was fundamental to its discovery, as biological activity was the guiding principle throughout its isolation. core.ac.uk A heterologous bioassay, utilizing the hindgut of the cockroach Leucophaea maderae, was employed to detect fractions with muscle-stimulating activity. core.ac.uk

Further investigations confirmed its myotropic effects on various visceral muscles of Locusta migratoria. Specifically, synthetic this compound was shown to stimulate contractions of the oviduct and the foregut. nih.gov The peptide-induced contractions were observed to be dose-dependent. nih.gov This myotropic activity is analogous to that of vertebrate tachykinins, highlighting the evolutionary conservation of this peptide family's function in regulating muscle motility. nih.govcore.ac.uk

Molecular Biology and Genetic Aspects of Locustatachykinin Iii

Gene Expression Analysis in Neural and Endocrine Tissues

The gene encoding the precursor for Locustatachykinin III is expressed in both the nervous system and endocrine centers of the migratory locust, Locusta migratoria. Initial isolation of the peptide was achieved from extracts of combined brain, corpora cardiaca, corpora allata, and suboesophageal ganglion tissues, indicating the presence of the peptide in these key neural and endocrine control centers. nih.govscilit.com Mass spectrometry analysis has also directly identified tachykinin peptides in the first abdominal ganglion of Locusta migratoria, confirming expression within the ventral nerve cord. researchgate.net

While direct visualization of the specific precursor gene's expression is not detailed in the available research, the localization of tachykinin-receptor-like proteins provides strong evidence for the sites of peptide action and likely expression. In Locusta migratoria, these receptors have been identified in specific neurons and integrative neuropil regions. nih.gov Immunoreactivity was observed in nerve terminals within the retrocerebral complex, which includes the corpora cardiaca and corpora allata. nih.gov Furthermore, distinct cell bodies in the subesophageal ganglion showed immunopositive staining. nih.gov In the brain, receptor-like proteins were found in internolaterally located neurons of the tritocerebrum and in significant integrative centers such as the central body and the mushroom bodies. nih.gov This distribution pattern underscores the role of tachykinins as neuromodulators and hormones within the locust's central nervous system and neuroendocrine system.

Table 1: Documented Sites of Tachykinin Peptide and Receptor Presence in Locusta migratoria

| Tissue/Region | Evidence Type | Component Identified | Reference |

| Brain | Peptide Isolation | This compound & IV | nih.gov |

| Corpora Cardiaca | Peptide Isolation | This compound & IV | nih.gov |

| Corpora Allata | Peptide Isolation | This compound & IV | nih.gov |

| Suboesophageal Ganglion | Peptide Isolation | This compound & IV | nih.gov |

| Subesophageal Ganglion | Immunolocalization | Tachykinin-Receptor-Like Protein | nih.gov |

| Tritocerebrum (Brain) | Immunolocalization | Tachykinin-Receptor-Like Protein | nih.gov |

| Central Body (Brain) | Immunolocalization | Tachykinin-Receptor-Like Protein | nih.gov |

| Mushroom Bodies (Brain) | Immunolocalization | Tachykinin-Receptor-Like Protein | nih.gov |

| First Abdominal Ganglion | Mass Spectrometry | Tachykinin Peptides | researchgate.net |

Precursor Processing and Peptide Maturation

This compound, like other tachykinins in insects, is synthesized as part of a larger precursor protein. researchgate.netraolab.org This precursor undergoes several post-translational processing steps to yield the mature, bioactive peptide. The process begins with the cleavage of a signal peptide at the N-terminus, which directs the prohormone into the secretory pathway. researchgate.net

The precursor protein contains multiple potential tachykinin-like peptide sequences. researchgate.net These immature peptides are typically flanked by dibasic cleavage sites, such as pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg), which are recognized by prohormone convertase enzymes. researchgate.netraolab.org These enzymes cleave the precursor at these specific sites to release the individual peptides.

Following cleavage from the precursor, the final step in the maturation of this compound is a C-terminal amidation. The peptide sequence on the precursor is followed by a Glycine residue, which serves as the amide donor. researchgate.net An amidation enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), converts this terminal Glycine into an amide group (-NH2). This amidation is crucial for the biological activity and stability of many neuropeptides, including tachykinins. researchgate.netnih.gov The primary structure of the final, mature this compound is Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2. nih.gov

Table 2: Features of the Locusta migratoria Tachykinin Precursor Protein

| Feature | Description | Reference |

| Signal Peptide | An N-terminal sequence that directs the protein for secretion; it is cleaved off during processing. | researchgate.net |

| Dibasic Cleavage Sites | Pairs of basic amino acids (e.g., Lys-Arg) that flank the immature peptide sequences, marking them for enzymatic cleavage from the precursor. | researchgate.net |

| Glycine Amidation Signal | A Glycine residue immediately following the C-terminus of the peptide sequence, which is enzymatically converted to an amide group. | researchgate.net |

| Mature Peptide Sequence | The final, active form of the peptide after all processing steps are complete. For this compound, this is Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2. | nih.gov |

Evolutionary Analysis of this compound Precursor Genes within the Tachykinin Family

The tachykinin family of peptides is evolutionarily ancient, with members identified across a wide range of animal phyla, from cnidarians to vertebrates, indicating a long evolutionary history. nih.govnih.gov The presence of this compound in an insect and its clear structural relationship to vertebrate tachykinins substantiate the ancient origins of this peptide family. nih.govscilit.com In most protostomes, including insects, there is typically a single gene that encodes a tachykinin precursor, which in turn contains multiple copies of tachykinin-related peptides. nih.gov

Locustatachykinins exhibit significant sequence homology with tachykinins from other animal groups. nih.gov The C-terminal region of the peptide is particularly conserved, featuring the consensus sequence Phe-X-Gly-Val-Arg-NH2 in the case of this compound, which is a variation of the classic vertebrate tachykinin motif, Phe-X-Gly-Leu-Met-NH2. nih.gov Research indicates that the sequence similarity of locustatachykinins is greater with tachykinins from fish and amphibians (up to 40-45%) than with those from mammals. nih.govscilit.com This suggests a closer evolutionary relationship between the insect and non-mammalian vertebrate tachykinin signaling systems. The chemical and biological similarities between insect and vertebrate tachykinins provide strong evidence for the conservation of this neuropeptide family throughout animal evolution. nih.gov

Table 3: Comparison of Tachykinin Peptide Sequences

| Peptide | Species of Origin | Sequence | Conserved Motif | Reference |

| This compound | Locusta migratoria (Insect) | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg -NH2 | Phe-X-Gly-Val-Arg-NH2 | nih.gov |

| Substance P | Bos taurus (Mammal) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met -NH2 | Phe-X-Gly-Leu-Met-NH2 | |

| Eledoisin (B1671165) | Eledone moschata (Mollusc) | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met -NH2 | Phe-X-Gly-Leu-Met-NH2 | nih.gov |

Receptor Interactions and Intracellular Signal Transduction Mechanisms

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Upon binding of a ligand like Locustatachykinin III, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein. nih.govyoutube.comnih.gov This initiates a cascade of intracellular events known as signal transduction. For tachykinin receptors, the most well-established pathway involves the activation of Gq-type G proteins, leading to the mobilization of intracellular calcium. bioone.orgnih.gov

The primary signaling pathway for tachykinin receptors involves the Gq protein-mediated activation of the enzyme Phospholipase C (PLC). bioone.orgnih.gov Once activated, PLC hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). youtube.comcellsignal.combosterbio.com This mechanism is highly conserved and is a hallmark of tachykinin receptor signaling in both vertebrates and invertebrates. bioone.orgnih.gov Studies on invertebrate tachykinin receptors, such as NKD, have confirmed that their activation leads to an increase in IP3 production. raolab.cn

The production of IP3 is directly linked to the mobilization of intracellular calcium (Ca²⁺). bioone.orgnih.gov IP3 diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which serves as the cell's primary calcium store. youtube.com This binding opens calcium channels, causing a rapid release of Ca²⁺ from the endoplasmic reticulum into the cytosol, leading to a sharp increase in the intracellular calcium concentration. nih.govyoutube.com This calcium signal then activates a variety of downstream cellular processes. This Ca²⁺ mobilization has been demonstrated in heterologous systems expressing invertebrate tachykinin receptors, such as the Bombyx mori receptor BNGR-A24, upon stimulation with tachykinin-related peptides. plos.org

While the PLC-IP3-Ca²⁺ pathway is the principal signaling route for many tachykinin receptors, some GPCRs can also couple to other G proteins, such as Gs, which activates adenylyl cyclase to produce cyclic AMP (cAMP). nih.gov The involvement of the cAMP pathway in tachykinin signaling appears to be more variable and receptor-dependent. nih.gov For instance, while most insect and vertebrate tachykinin receptors are known to activate the PLC pathway, studies on tachykinin receptors from the gastropod mollusk Haliotis discus hannai showed that their activation triggered both Ca²⁺ mobilization and cAMP accumulation. nih.gov In contrast, tachykinin receptors from other mollusks and the nematode C. elegans did not appear to induce cAMP accumulation, relying instead on the robust increase in intracellular Ca²⁺. nih.gov This suggests that while this compound primarily signals through the PLC pathway, the possibility of it modulating cAMP levels through specific receptor subtypes or in certain cellular contexts cannot be entirely excluded. cdnsciencepub.com

Comparative Analysis of Signal Transduction with Vertebrate Tachykinin Receptors

The signal transduction mechanisms initiated by locustatachykinin receptors and vertebrate tachykinin receptors exhibit a remarkable degree of evolutionary conservation, centered around the activation of the phospholipase C pathway. However, detailed research has uncovered significant divergences, particularly in G-protein coupling promiscuity and the generation of secondary messengers.

Both insect tachykinin-related peptide (TKRP) receptors and vertebrate tachykinin receptors (NK1, NK2, NK3) are members of the G-protein coupled receptor (GPCR) superfamily. guidetopharmacology.orgnih.gov Vertebrate tachykinin receptors are known to primarily couple to Gq-type G-proteins. merckmillipore.com This coupling initiates a canonical signaling cascade where the activated receptor stimulates phospholipase C (PLC). guidetopharmacology.orgbioone.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.org The release of IP3 into the cytoplasm triggers the mobilization of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. merckmillipore.combioone.org

Similarly, studies on insect TKRP receptors, such as the STKR from the stable fly Stomoxys calcitrans, demonstrate that activation by this compound (Lom-TK III) also induces a potent, dose-dependent increase in intracellular calcium. nih.gov This calcium response is blocked by the PLC inhibitor U73122, confirming that the Ca2+ mobilization is dependent on PLC activation. nih.govbioone.org The activation of the PLC-IP3-Ca2+ signal transduction pathway is a conserved feature shared with vertebrate systems. bioone.org

A key distinction arises in the breadth of G-protein coupling and subsequent second messenger generation. While vertebrate tachykinin receptor signaling is predominantly channeled through the Gq/PLC pathway, with some reports of cAMP synthesis inhibition, the signaling from insect receptors like STKR is more complex. guidetopharmacology.orgnih.gov Research has shown that in addition to stimulating IP3 accumulation, Lom-TK III activation of the STKR also results in a stimulatory effect on the accumulation of cyclic AMP (cAMP). nih.gov This finding indicates that the receptor can simultaneously couple to both Gq-like proteins (to activate PLC) and Gs-like proteins (to activate adenylyl cyclase and produce cAMP). This dual signaling capacity through both Ca2+ and cAMP pathways represents a significant divergence from the more constrained signaling profile typically associated with vertebrate tachykinin receptors. nih.gov The agonist-induced calcium release in the STKR system was found to be unaffected by pertussis toxin, suggesting the G-protein involved is not from the Gi/o family. nih.gov

This evidence points to a scenario where insect tachykinin receptors can integrate signals through multiple pathways concurrently, potentially allowing for a more diverse and nuanced cellular response to a single neuropeptide ligand compared to their vertebrate counterparts.

Interactive Data Table: Comparison of Tachykinin Receptor Signaling Pathways

| Feature | Locustatachykinin Receptor System (e.g., STKR) | Vertebrate Tachykinin Receptor System (NK1, NK2, NK3) |

| Receptor Superfamily | G-Protein Coupled Receptor (GPCR) nih.gov | G-Protein Coupled Receptor (GPCR) guidetopharmacology.orgnih.gov |

| Primary G-Protein(s) Coupled | Gq-like and Gs-like (dual coupling) nih.gov | Primarily Gq-like merckmillipore.com |

| Primary Effector Enzyme(s) | Phospholipase C (PLC) and Adenylyl Cyclase nih.gov | Phospholipase C (PLC) guidetopharmacology.orgbioone.org |

| Key Second Messengers | Inositol 1,4,5-trisphosphate (IP3), Calcium (Ca2+), Cyclic AMP (cAMP) nih.gov | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Calcium (Ca2+) guidetopharmacology.org |

| Downstream Effectors | Calcium-dependent proteins, Protein Kinase A (PKA) | Protein Kinase C (PKC), Calcium-dependent proteins guidetopharmacology.org |

| Reported Effect on cAMP | Stimulatory nih.gov | Inhibitory guidetopharmacology.org |

Physiological and Neuromodulatory Roles of Locustatachykinin Iii

Distribution and Localization Studies in Insect Tissues and Organ Systems

Immunohistochemical studies using antisera that recognize the common C-terminal sequence of locustatachykinins (Lom-TKs) have revealed a wide distribution of Lom-TK-like peptides, including Locustatachykinin III, throughout the insect nervous system and in peripheral tissues. nih.govroyalsocietypublishing.org These peptides are found in interneurons, neurosecretory cells, and endocrine cells, suggesting diverse roles as neurotransmitters, neuromodulators, and hormones. nih.govnih.govfrontiersin.org

This compound was initially isolated from extracts of the brain and associated ganglia of the locust, Locusta migratoria, indicating its presence within the central nervous system (CNS). nih.govraolab.cnresearchgate.net Subsequent localization studies have confirmed the widespread distribution of tachykinin-related peptides in the CNS of various insect species.

In the blowfly, Calliphora vomitoria, an antiserum recognizing the C-terminus of Locustatachykinins I-III revealed approximately 160 Lom-TK-like immunoreactive (LomTK-LI) neurons in the brain and suboesophageal ganglion. nih.gov These neurons were observed in the protocerebrum, deutocerebrum, and tritocerebrum, with processes extending into numerous neuropil regions, including the central complex and antennal lobes. nih.gov An additional 46 LomTK-LI neurons were identified in the fused thoracicoabdominal ganglion. nih.gov Similarly, in the cockroach Leucophaea maderae, a large number of LomTK-LI interneurons have been detected in the proto-, deuto-, and tritocerebrum of the brain and in the suboesophageal ganglion. royalsocietypublishing.org In this species, immunoreactive neurons supply processes to most parts of the brain, including the central body, mushroom body calyces, and antennal lobes. royalsocietypublishing.org Interneurons displaying LomTK-like immunoreactivity have also been found in each of the thoracic and abdominal ganglia of the cockroach. royalsocietypublishing.org

Table 1: Distribution of Locustatachykinin-Like Immunoreactive (LomTK-LI) Neurons in the Central Nervous System of Various Insects

| Species | Location | Number of Immunoreactive Neurons | Reference |

|---|---|---|---|

| Calliphora vomitoria (Blowfly) | Brain and Suboesophageal Ganglion | ~160 | nih.gov |

| Thoracicoabdominal Ganglion | 46 | nih.gov | |

| Leucophaea maderae (Cockroach) | Brain (Proto-, Deuto-, Tritocerebrum) and Suboesophageal Ganglion | Numerous interneurons | royalsocietypublishing.org |

| Thoracic Ganglia | 6 per ganglion | royalsocietypublishing.org | |

| Unfused Abdominal Ganglia | 2 per ganglion | royalsocietypublishing.org | |

| Heliothis virescens (Moth) | Brain (Total) | ~500 | researchgate.net |

| Protocerebrum | ~400 | researchgate.net |

Beyond the CNS, Lom-TK-like peptides are prominently localized in endocrine cells of the midgut, suggesting a role in regulating digestive processes. nih.govnih.gov In the African migratory locust, Locusta migratoria, endocrine-like cells showing Lom-TK I-like immunoreactivity are found throughout the midgut, with a higher concentration in the posterior region. nih.gov These cells are described as elongated, with an apical extension reaching towards the midgut lumen. nih.gov

This pattern of midgut localization is observed across different insect orders. In the blowfly, Calliphora vomitoria, immunoreactivity is present in endocrine cells of the midgut. nih.govbiologists.com Studies in the tobacco hawkmoth, Manduca sexta, also identified Lom-TK-like immunoreactive endocrine cells in the midgut of both larvae and pharate adults. biologists.com Similarly, the midgut of the cockroach, Leucophaea maderae, contains numerous LomTK-LI endocrine cells. royalsocietypublishing.org In the mosquito Aedes aegypti, an antiserum against locustatachykinin 2 recognized endocrine cells in the anterior midgut and in specific regions of the posterior midgut. nih.gov The presence of these peptides in gut endocrine cells points to their function as paracrine or endocrine factors acting on the intestine. raolab.cn

Table 2: Localization of Locustatachykinin-Like Peptides in Midgut Endocrine Cells of Various Insects

| Species | Location/Distribution | Cell Morphology | Reference |

|---|---|---|---|

| Locusta migratoria (Locust) | Unevenly distributed, greater density in the posterior midgut. | Elongate, with apical extension toward lumen. | nih.gov |

| Calliphora vomitoria (Blowfly) | Midgut endocrine cells. | Not specified. | nih.govbiologists.com |

| Leucophaea maderae (Cockroach) | Numerous midgut endocrine cells. | Not specified. | royalsocietypublishing.org |

| Manduca sexta (Tobacco Hawkmoth) | Endocrine cells at the base of Malpighian tubules. | Span the epithelium, reaching lumen and outer surface. | biologists.com |

| Aedes aegypti (Mosquito) | Anterior midgut and most caudal region of the posterior midgut. | Not specified. | nih.gov |

The initial isolation of this compound was from a combined extract of the brain, corpora cardiaca, corpora allata, and suboesophageal ganglion of Locusta migratoria. nih.govraolab.cnresearchgate.net The corpora cardiaca and corpora allata are major neurohemal organs in insects, responsible for the synthesis and release of hormones into the hemolymph. researchgate.netcambridge.org Their inclusion in the source material strongly suggests that this compound is stored in and potentially released from these structures.

Further evidence comes from immunocytochemical studies in the cockroach Leucophaea maderae, where a few protocerebral neurons were found to send LomTK-LI processes to the glandular lobe of the corpora cardiaca. royalsocietypublishing.org The suboesophageal ganglion, in addition to containing neuronal cell bodies, is also considered a neurohemal site in some insects. raolab.cnnih.gov The presence of LomTK-LI cell bodies in the suboesophageal ganglion of multiple species, including the blowfly and cockroach, further supports its role as a source of these peptides. nih.govroyalsocietypublishing.org

Regulation of Visceral Muscle Activity

A primary and well-documented function of the locustatachykinin family, including this compound, is the stimulation of visceral muscle contractions. nih.govraolab.cn This myotropic activity is observed in various insect organs, particularly those involved in reproduction and digestion. nih.govfrontiersin.org

This compound has been shown to be a potent stimulator of oviduct muscle contractions in the locust, Locusta migratoria. nih.govraolab.cnresearchgate.net The application of synthetic locustatachykinins to isolated locust oviduct preparations enhances the spontaneous muscular activity. scholaris.ca This myotropic action is analogous to the effects of vertebrate tachykinins on smooth muscle, suggesting a conserved function in regulating reproductive tissues. nih.govraolab.cn Research indicates that Locustatachykinins I, II, and III exhibit similar potencies in eliciting contractions of the locust oviduct. scholaris.ca This physiological role is critical for the movement of eggs through the reproductive tract during oviposition. researchgate.net

In addition to their effects on reproductive tissues, locustatachykinins regulate the motility of the digestive tract. nih.gov this compound and its related peptides stimulate contractions of the foregut in Locusta migratoria. nih.govresearchgate.netscholaris.ca They also potently stimulate the hindgut musculature of the cockroach, Leucophaea maderae. nih.govresearchgate.net This myotropic activity on the gut was instrumental in the initial discovery and purification of these peptides, which were identified through a hindgut contraction bioassay. nih.govfrontiersin.org The ability of these peptides to modulate gut muscle contractions indicates their importance in controlling the movement of food through the alimentary canal. cdnsciencepub.com

Neuroendocrine Regulation

Modulation of Adipokinetic Hormone Release from Corpora Cardiaca

Locustatachykinins play a significant role in the neuroendocrine control of energy metabolism in locusts by modulating the release of adipokinetic hormones (AKHs). The corpora cardiaca, a neuroendocrine gland connected to the brain, is responsible for synthesizing, storing, and releasing AKHs. nih.govdntb.gov.ua These hormones are crucial for mobilizing lipid and carbohydrate reserves from the fat body to be used as energy substrates, particularly during flight. nih.govoup.comeje.cz

Research has shown that the glandular lobe of the corpora cardiaca in locusts contains multiple isoforms of locustatachykinins (LomTKs). nih.gov Specifically, LomTK I, II, III, and IV have been identified in approximately equal amounts in extracts of this tissue. nih.gov The presence of these tachykinins in the corpora cardiaca suggests their involvement in regulating AKH release.

In vitro studies have demonstrated that LomTK I and LomTK II can induce the release of AKH in a dose-dependent manner. nih.gov This action is mediated through the cyclic AMP (cAMP) signaling pathway. nih.gov The application of LomTKs to the corpora cardiaca leads to a rapid and transient increase in cAMP levels, with a peak occurring approximately 45 seconds after stimulation. nih.gov This evidence strongly supports the hypothesis that locustatachykinins, including this compound, are key signaling molecules in the control of AKH release. nih.gov

Furthermore, immunocytochemical studies combined with retrograde tracing have revealed that a subset of neurosecretory cells in the brain, which project to the glandular lobe of the corpora cardiaca, contain LomTK-immunoreactive material. nih.gov This anatomical connection provides a direct pathway for brain-derived tachykinins to influence hormone release from the corpora cardiaca. biologists.com

Table 1: Effects of Locustatachykinins on Adipokinetic Hormone (AKH) Release

| Locustatachykinin Isoform | Effect on AKH Release | Second Messenger Pathway Implicated |

|---|---|---|

| LomTK I | Induces release in a dose-dependent manner | Cyclic AMP (cAMP) |

| LomTK II | Induces release in a dose-dependent manner | Cyclic AMP (cAMP) |

| LomTK III | Implicated in the control of AKH release | Cyclic AMP (cAMP) |

| LomTK IV | Implicated in the control of AKH release | Cyclic AMP (cAMP) |

Putative Roles in Other Physiological Processes

Fluid and Ion Transport in Malpighian Tubules

Locustatachykinins are implicated in the regulation of fluid and ion transport within the Malpighian tubules, the primary excretory and osmoregulatory organs in insects. biorxiv.orgbiologists.combiologists.com These tubules are responsible for producing primary urine by actively secreting ions from the hemolymph into their lumen, with water following osmotically. biologists.comfrontiersin.org

Studies on locusts, such as Schistocerca gregaria and Locusta migratoria, have shown that locustatachykinins can elicit dose-dependent diuretic effects on isolated Malpighian tubules. biorxiv.orgbiologists.com This diuretic action involves the stimulation of both cation and anion transport across the tubule epithelium. biorxiv.org Specifically, in Drosophila melanogaster, the related Drosophila tachykinins (DTKs) have been found to primarily stimulate chloride ion (Cl⁻) transport. biorxiv.org This, in turn, drives the transport of counter-ions like sodium (Na⁺) and potassium (K⁺), leading to the osmotic movement of water and subsequent fluid secretion. biorxiv.org

The signaling mechanism for this process can involve both the cyclic AMP (cAMP) and the phospholipase C-inositol triphosphate (PLC-IP3)-calcium pathways. biorxiv.orgbiologists.com In Drosophila, the tachykinin receptor (DTKR) has been localized to the stellate cells of the Malpighian tubules, which are known to be responsible for chloride and water transport. biorxiv.orgbiorxiv.org

Table 2: Effects of Tachykinins on Ion Transport in Malpighian Tubules (based on Drosophila studies)

| Ion | Effect of Tachykinin Stimulation | Reference |

|---|---|---|

| Chloride (Cl⁻) | Increased transport rate | biorxiv.org |

| Sodium (Na⁺) | Increased transport rate | biorxiv.org |

| Potassium (K⁺) | Increased transport rate | biorxiv.org |

Influence on Lipid Metabolism (Indirect, via general tachykinins)

While direct evidence for the role of this compound in lipid metabolism is still emerging, studies on the broader family of tachykinins in insects, particularly in Drosophila melanogaster, point towards an indirect influence. nih.govnih.govresearchgate.net The fat body is the central organ for lipid metabolism in insects, analogous to the vertebrate liver and adipose tissue. nih.govresearchgate.net

Research in Drosophila has shown that tachykinins secreted from enteroendocrine cells in the midgut can regulate intestinal lipid production and systemic lipid homeostasis. nih.govresearchgate.net These gut-derived tachykinins act to repress the synthesis of lipids (lipogenesis) in the enterocytes of the midgut. nih.govresearchgate.net This regulation is associated with the tachykinin receptor TKR99D and the protein kinase A (PKA) signaling pathway. nih.govresearchgate.net Interestingly, nutrient deprivation has been observed to enhance the production of these midgut tachykinins. nih.govresearchgate.net

Involvement in Reproductive Physiology (e.g., Spermathecal Function)

The spermatheca is a vital organ in the female insect reproductive tract responsible for receiving, storing, and releasing sperm for egg fertilization. nih.govwikipedia.org The muscular contractions of the spermatheca are crucial for the timely release of sperm. scholaris.ca

In the migratory locust, Locusta migratoria, while there is no evidence of locustatachykinin-like immunoreactivity directly in the nerves innervating the spermatheca, physiological studies have shown that locustatachykinins can influence its function. scholaris.ca Specifically, the locustatachykinin isoform LomTK1 has been found to be a stimulator of spermathecal contractions in a dose-dependent manner. scholaris.ca This suggests a potential neurohormonal role for locustatachykinins, where they may be released into the hemolymph and act on the spermatheca from a distance. scholaris.ca

This hormonal control is part of a complex system of neurochemicals that modulate the activity of reproductive tissues to ensure successful fertilization. scholaris.ca

Neuromodulatory Actions within Specific Neural Circuits (e.g., Olfactory Processing, Locomotion)

Tachykinins, as a family of neuropeptides, are known to have widespread and diverse functions as neuromodulators in the central nervous system of insects. researchgate.netnih.gov These peptides can influence a variety of behaviors and physiological processes by altering the activity of specific neural circuits.

In Drosophila, tachykinins have been implicated in the early processing of olfactory information and in the neuromodulation of circuits that control locomotion and food-seeking behavior. biorxiv.orgbiologists.comnih.gov They are expressed in numerous neurons within the adult central nervous system, including the brain and subesophageal ganglion. biologists.com This distribution allows them to act on various neural pathways.

Furthermore, tachykinins are involved in processing noxious stimuli, aggression, and responses to metabolic stress. biorxiv.orgresearchgate.netnih.gov They are often co-expressed with other neuropeptides in neurosecretory cells, suggesting complex interactions in the modulation of neural activity. biorxiv.orgbiologists.com While these findings are based on the broader family of tachykinins, they provide a framework for the likely neuromodulatory roles of specific isoforms like this compound.

Table of Compounds

| Compound Name |

|---|

| Locustatachykinin I |

| Locustatachykinin II |

| This compound |

| Locustatachykinin IV |

| Adipokinetic Hormone (AKH) |

| Cyclic AMP (cAMP) |

| Inositol (B14025) triphosphate (IP3) |

| Fatty Acid Synthase (FAS) |

| Acetyl-CoA Carboxylase (ACC) |

| LomTK1 |

| Proctolin |

| Crustacean Cardioactive Peptide (CCAP) |

| Allatostatin 1 (AST 1) |

| Sodium (Na⁺) |

| Potassium (K⁺) |

| Chloride (Cl⁻) |

Comparative and Evolutionary Perspectives of Locustatachykinin Iii

Sequence Homology and Phylogenetic Relationships within the Tachykinin Peptide Family

The tachykinin peptide family is an ancient and widespread group of neuropeptides found throughout the animal kingdom. raolab.cnfrontiersin.org Locustatachykinin III (Lom-TK III), an amidated decapeptide isolated from the locust Locusta migratoria, has the primary structure Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2. nih.gov Like other invertebrate tachykinin-related peptides (TKRPs), it belongs to a large family characterized by a conserved C-terminal pentapeptide motif, -FX1GX2Ramide, where X1 and X2 are variable residues. nih.gov This motif is a hallmark of protostome tachykinins. frontiersin.orgnih.gov

This contrasts with the canonical C-terminal sequence of vertebrate tachykinins, such as Substance P, which is -FXGLMamide. frontiersin.orgpnas.org The primary structural difference lies in the C-terminal amino acid: an arginine in most invertebrate TKRPs versus a methionine in their vertebrate counterparts. raolab.cn This distinction is crucial for receptor specificity and is thought to be the result of ligand-receptor co-evolution. raolab.cncore.ac.uk Despite this key difference, locustatachykinins exhibit notable sequence homology with vertebrate tachykinins, showing greater similarity (up to 40-45%) with those from fish and amphibians than with mammalian tachykinins (about 30%). raolab.cnnih.gov This suggests a deep evolutionary history for the tachykinin peptide family. nih.gov

Phylogenetic analyses of tachykinin receptors, which are G protein-coupled receptors (GPCRs), support the notion of a common ancestral gene for both invertebrate and vertebrate tachykinin signaling systems. researchgate.netpnas.org The receptors found in invertebrates (like DTKR in Drosophila and UTKR in Urechis) and vertebrates (NK1, NK2, NK3) share significant sequence identity (35-48%) and are believed to have evolved from a common ancestor, later diverging to acquire selectivity for their respective endogenous ligands. researchgate.netbioone.org The presence of a single tachykinin receptor in the protochordate Ciona intestinalis that is sister to the entire vertebrate TK receptor clade suggests that the multiple receptor subtypes in vertebrates arose from gene duplication events within the vertebrate lineage. frontiersin.orgnih.gov

Table 1: Sequence Comparison of this compound and Other Tachykinins This interactive table displays the amino acid sequences of representative tachykinin peptides from different animal phyla, highlighting the conserved C-terminal motifs.

| Peptide Name | Species | Phylum | Sequence | Conserved Motif |

|---|---|---|---|---|

| This compound | Locusta migratoria | Arthropoda | A-P-Q-A-G-F-Y-G-V-R -NH₂ | -FXGXR-NH₂ |

| Locustatachykinin I | Locusta migratoria | Arthropoda | G-P-S-G-F-F-V-G-V-R -NH₂ | -FXGXR-NH₂ |

| Urechistachykinin I | Urechis unicinctus | Echiura | A-P-S-L-S-F-H-G-M-R -NH₂ | -FXGXR-NH₂ |

| Substance P | Homo sapiens | Chordata | R-P-K-P-Q-Q-F-F-G-L-M -NH₂ | -FXGLM-NH₂ |

| Eledoisin (B1671165) | Eledone moschata | Mollusca | pE-P-S-K-D-A-F-I-G-L-M -NH₂ | -FXGLM-NH₂ |

| Sialokinin I | Aedes aegypti | Arthropoda | N-T-G-D-Q-F-A-G-L-M -NH₂ | -FXGLM-NH₂ |

Functional Conservation and Divergence Across Invertebrate Phyla

The functions of tachykinin-related peptides are remarkably conserved across the invertebrate phyla, where they primarily act as myotropins (stimulators of muscle contraction) and neuromodulators in both the central and peripheral nervous systems. raolab.cnnih.gov this compound exemplifies this, as it potently stimulates visceral muscle contractions of the foregut, oviduct, and hindgut in insects. nih.govbiologists.com This myotropic activity is a widely shared function among invertebrate TKRPs, which have been shown to induce contractions in the gut, heart muscle, and oviducts of various insects and to trigger motor rhythms in the stomatogastric ganglion of crabs. nih.gov

The role of TKRPs as "brain-gut peptides" is another point of deep functional conservation, mirroring the situation in vertebrates. researchgate.netbioone.org In insects, TKRPs are produced not only by interneurons in the central nervous system but also by endocrine cells in the midgut epithelium. nih.govbiologists.com This distribution supports a dual role as locally acting neuromodulators and as circulating hormones that can affect distant targets. biologists.com This functional theme extends to other invertebrate groups, including mollusks and annelids, where tachykinins are involved in regulating gut motility and other physiological processes. raolab.cnresearchgate.net

However, functional divergence has also occurred. A notable example is the evolution of tachykinins as exocrine factors in the salivary glands of certain species. researchgate.net Peptides like sialokinin from the mosquito Aedes aegypti and eledoisin from the cephalopod Eledone moschata have a vertebrate-type (-FXGLM-NH2) C-terminus. raolab.cnbioone.org These peptides are injected into vertebrate hosts or prey, where they act as potent vasodilators on the host's tachykinin receptors. raolab.cnnih.gov This represents a functional recruitment of the tachykinin scaffold for inter-species interaction, a role starkly different from the endogenous, intra-organismal functions of peptides like this compound. researchgate.net

Table 2: Functional Roles of Tachykinin-Related Peptides (TKRPs) in Various Invertebrates This interactive table summarizes the conserved and divergent functions of TKRPs across different invertebrate groups.

| Invertebrate Group | Representative Species | Conserved Functions | Divergent/Specialized Functions |

|---|---|---|---|

| Insects | Locusta migratoria, Drosophila melanogaster | Gut motility (foregut, midgut, hindgut), oviduct contraction, neuromodulation, hormone release. nih.govnih.govbiologists.com | Salivary gland peptides (e.g., Sialokinin) acting as vasodilators on vertebrate hosts. raolab.cn |

| Crustaceans | Cancer borealis (Crab) | Neuromodulation in stomatogastric (motor) circuits. nih.gov | Presynaptic modulation of photoreceptor cells. frontiersin.org |

| Mollusks | Octopus vulgaris, Haliotis discus hannai | Regulation of gut function, potential role in lipid metabolism. raolab.cnfrontiersin.org | Salivary gland peptides (e.g., Eledoisin) acting on vertebrate tissues. frontiersin.orgresearchgate.net |

| Annelids/Echiura | Urechis unicinctus | Myotropic activity on body wall and gut muscle. raolab.cnresearchgate.net | - |

Co-evolution of this compound and its Cognate Receptors

The evolution of the tachykinin signaling system provides a clear example of the co-evolution of peptide ligands and their receptors. raolab.cncore.ac.uk This is most evident in the stringent structural requirements for receptor activation, which differ between invertebrate and vertebrate systems. bioone.org Invertebrate tachykinin receptors, such as the Drosophila tachykinin receptor (DTKR) and the stable fly tachykinin receptor (STKR), are specifically activated by TKRPs possessing the C-terminal -FXGXR-NH2 motif, like this compound. raolab.cnbioone.org They show little to no response to vertebrate tachykinins with a C-terminal methionine at physiological concentrations. bioone.orgbioone.org

Conversely, vertebrate tachykinin receptors (NK1, NK2, NK3) are selectively activated by ligands with the -FXGLM-NH2 C-terminus. raolab.cn The critical importance of this terminal residue has been demonstrated through elegant bioassays and receptor-binding studies. For instance, replacing the C-terminal arginine of locustatachykinins with a methionine significantly boosts their potency on human neurokinin receptors. raolab.cn Similarly, a chimeric substance P analog where the C-terminal methionine was replaced with an arginine showed increased myotropic activity in a cockroach hindgut assay but reduced potency on guinea pig ileum preparations. raolab.cnresearchgate.net

These findings strongly indicate that the ligand and receptor have evolved in concert, maintaining a high degree of specificity within their respective lineages. bioone.org The divergence from a common ancestral receptor likely involved mutations in the ligand-binding pocket that created a preference for either an arginine or a methionine at the peptide's C-terminus. researchgate.net This reciprocal adaptation ensured that as the peptide ligand evolved, the receptor evolved in parallel to maintain the fidelity of the signaling pathway. core.ac.uk This tight evolutionary coupling underscores the pharmacological distinction between the invertebrate TKRP system, to which this compound belongs, and the vertebrate tachykinin system. raolab.cnresearchgate.net

Table 3: Ligand-Receptor Co-evolution in the Tachykinin Family This interactive table illustrates the specificity of tachykinin peptides for their cognate receptors, highlighting the key role of the C-terminal amino acid.

| Peptide | Peptide C-Terminus | Receptor Type | Receptor Origin | Result of Interaction |

|---|---|---|---|---|

| This compound | Arginine (-R-NH₂) | Insect TKRP Receptor (e.g., STKR) | Invertebrate | High-potency activation. researchgate.net |

| This compound | Arginine (-R-NH₂) | Human NK Receptor (e.g., NK1) | Vertebrate | Low-potency activation. raolab.cn |

| Substance P | Methionine (-M-NH₂) | Human NK Receptor (e.g., NK1) | Vertebrate | High-potency activation. raolab.cn |

| Substance P | Methionine (-M-NH₂) | Insect TKRP Receptor (e.g., STKR) | Invertebrate | No or very low-potency activation. raolab.cnbioone.org |

| [Met]-Lom-TK III (Synthetic) | Methionine (-M-NH₂) | Human NK Receptor (e.g., NK1) | Vertebrate | Potency significantly increased. raolab.cn |

| [Arg]-Substance P (Synthetic) | Arginine (-R-NH₂) | Insect TKRP Receptor (e.g., STKR) | Invertebrate | Potency significantly increased. raolab.cnresearchgate.net |

Advanced Research Methodologies Applied to Locustatachykinin Iii Studies

Immunocytochemical and Immunological Detection Techniques

Immunological methods have been fundamental in localizing and quantifying Locustatachykinin III and related peptides within insect tissues.

Immunocytochemistry has been instrumental in mapping the distribution of locustatachykinin-like immunoreactive (LomTK-LI) neurons and endocrine cells. nih.govnih.gov Studies using antisera raised against locustatachykinins have revealed their widespread presence in the central nervous system of various insects, including the brain, suboesophageal ganglion, and ventral nerve cord. nih.govnih.govroyalsocietypublishing.org For instance, in the locust Schistocerca gregaria, at least 66 locustatachykinin I/II-immunoreactive neurons have been identified in the central complex of the brain. nih.gov These neurons form distinct sets of tangential and columnar neurons, suggesting a significant role as neuromediators. nih.gov Similarly, in the cockroach Leucophaea maderae, a large number of LomTK-LI interneurons have been detected throughout the brain and in the midgut as endocrine cells. royalsocietypublishing.org Double-labeling experiments have even shown co-localization with other neurochemicals like gamma-aminobutyric acid (GABA) and octopamine (B1677172), indicating complex interactions within neural circuits. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative technique used to measure the concentration of locustatachykinins in tissue extracts. biologists.comnih.gov An antiserum raised against locustatachykinin I has been shown to recognize the common C-terminal sequence of locustatachykinins I-III. nih.gov This cross-reactivity allows for the detection of a range of related peptides. biologists.comnih.gov ELISA has been used to demonstrate the presence of LomTK-like material in extracts of blowfly heads and to analyze fractions from high-performance liquid chromatography (HPLC). nih.govbiologists.com For example, a study on the locust midgut used ELISA to detect LomTK-immunoreactive material in HPLC fractions, revealing the presence of multiple LomTK isoforms. biologists.com The sensitivity of ELISA allows for the quantification of peptides at concentrations ranging from 10⁻¹³ to 10⁻⁷ mol l⁻¹. biologists.com

Radioimmunoassay (RIA) is another highly sensitive immunological technique that has been employed in locustatachykinin research. scholaris.canih.govfrontiersin.org RIA, using antisera against locustatachykinin I, has been used to quantify the amount of LomTK-like material in different tissues. nih.govresearchgate.net For example, RIA revealed that the female locust midgut contains two to three times more LomTK I-like material than the male midgut. nih.gov Coupled with HPLC, RIA has helped to identify the presence of at least five locustatachykinin isoforms in the locust midgut. nih.gov

These immunological techniques have been pivotal in providing a detailed picture of the anatomical and cellular distribution of this compound and its relatives, laying the groundwork for functional studies.

Chromatographic and Spectrometric Analysis

The isolation, purification, and structural characterization of this compound have heavily relied on a combination of chromatographic and spectrometric methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and purifying peptides from complex biological extracts. biologists.comscholaris.canih.gov Reversed-phase HPLC (RP-HPLC) has been extensively used to isolate locustatachykinins from brain and midgut extracts of insects like Locusta migratoria and Leucophaea maderae. researchgate.netnih.gov The combination of HPLC with ELISA or RIA allows for the identification and quantification of specific tachykinin-related peptides in the separated fractions. royalsocietypublishing.orgbiologists.comnih.gov For instance, HPLC separation of locust midgut extracts followed by ELISA identified several fractions with retention times corresponding to synthetic LomTK-I, -II, -III, and -IV. biologists.com

Mass Spectrometry (MS) provides precise information about the molecular weight and sequence of peptides. scienceopen.comoup.comtamu.edu Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS have been crucial in confirming the primary structures of isolated locustatachykinins. oup.comraolab.cnbioone.org For example, the primary structures of Lom-TK III and IV were established as amidated decapeptides through a combination of purification and sequence analysis, with their synthetic counterparts showing identical chromatographic properties. nih.gov Mass spectrometry has also been used to identify tachykinin-related peptides in various insect species by comparing the mass data of samples to databases. scienceopen.com

The synergy between HPLC and mass spectrometry has been a powerful tool in peptidomics, enabling the definitive identification and characterization of this compound and other related peptides from minute biological samples. tamu.eduraolab.cn

In Vitro Bioassays and Organ Culture Systems

To understand the physiological functions of this compound, researchers have utilized a variety of in vitro bioassays and organ culture systems. These assays allow for the direct observation of the peptide's effects on specific tissues and organs in a controlled environment.

A primary application of these bioassays has been to investigate the myotropic (muscle-contracting) activity of locustatachykinins. nih.govraolab.cn Isolated tissues such as the foregut, hindgut, and oviduct from insects like the locust (Locusta migratoria) and the cockroach (Leucophaea maderae) are common models. nih.gov Synthetic locustatachykinins, including Lom-TK III, have been shown to stimulate visceral muscle contractions in a dose-dependent manner in these preparations. nih.govnih.gov For example, Lom-TKs cause contractions of the locust oviduct and foregut. nih.gov

Beyond muscle contraction, in vitro systems have been used to explore other physiological roles. Studies on isolated Malpighian tubules (the "kidneys" of insects) have demonstrated that locustatachykinins can have diuretic effects, stimulating fluid secretion. biologists.com Furthermore, in vitro bioassays have been employed to study the release of other hormones. For instance, the release of adipokinetic hormone (AKH) from isolated corpora cardiaca can be stimulated by locustatachykinins. oup.com

These in vitro studies have been essential in functionally characterizing this compound, revealing its roles in muscle activity, excretion, and hormonal regulation. biologists.comnih.govbiologists.com

Gene Manipulation and Expression Profiling

Modern molecular biology techniques have provided deeper insights into the genetic basis of this compound production and its regulation.

In Situ Hybridization is a technique used to visualize the location of specific messenger RNA (mRNA) transcripts within tissues, thereby identifying the cells that are actively producing a particular peptide. bioone.orgpnas.org This method has been used to demonstrate the expression of tachykinin-related peptide genes in the midgut and neuronal tissues of insects like Drosophila. bioone.org For example, in Drosophila larvae, the gene for a tachykinin-related peptide (DTK) was found to be expressed in the midgut and in specific neurons in the brain and ventral nerve cord. bioone.org In the silkworm Bombyx mori, in situ hybridization revealed strong expression of a tachykinin-like peptide gene (NTL) in specific pairs of brain cells. pnas.org

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels, providing a measure of gene expression. This technique has been used to study the expression of tachykinin-related peptide genes in different tissues and at various developmental stages. pnas.org For example, in the red flour beetle Tribolium castaneum, the highest transcript levels of a tachykinin-like peptide (NTL) were found in the larval central nervous system. pnas.org

While direct gene manipulation studies specifically targeting the this compound gene are not extensively documented in the provided context, the use of the GAL4/UAS system in Drosophila for analyzing the expression patterns of gustatory receptors in enteroendocrine cells that also express locustatachykinin-like peptides highlights the potential for such approaches. semanticscholar.org This system allows for the targeted expression of genes in specific cell types, enabling detailed functional analysis. semanticscholar.org

These gene expression profiling techniques have been crucial for identifying the sites of this compound synthesis and for understanding the developmental and tissue-specific regulation of its production. bioone.orgpnas.org

Functional Neurophysiology and Electrophysiological Recordings

Electrophysiological techniques have been employed to investigate the neuromodulatory roles of locustatachykinins by directly measuring their effects on the electrical activity of neurons.

Intracellular recordings from specific neurons allow researchers to observe changes in membrane potential and firing frequency in response to the application of peptides. nih.gov Studies on the efferent dorsal unpaired median (DUM) neurons in the locust metathoracic ganglion have shown that locustatachykinins can cause a slow, reversible depolarization, leading to an increased frequency of action potentials. nih.gov This suggests a direct excitatory effect on these neurons.

The close proximity of locustatachykinin-immunoreactive fibers to the dendritic arborizations of DUM neurons, as revealed by immunocytochemistry combined with intracellular dye filling, provides an anatomical basis for this interaction. nih.gov Furthermore, the effects of locustatachykinins on DUM neurons can be blocked by antagonists of mammalian tachykinin receptors and are dependent on G-protein signaling and the cyclic AMP (cAMP) second messenger pathway. nih.gov

Electrophysiological recordings have also been instrumental in studying the neural control of various organs. For example, recordings from nerves innervating the locust spermatheca have revealed complex patterns of electrical activity that control its contractions, although direct evidence for locustatachykinin involvement in this specific neural control is lacking. scholaris.ca However, the demonstration that tachykinins can modulate centrally generated motor patterns in other invertebrate systems underscores their importance as neuromodulators. nih.gov

These neurophysiological studies provide direct evidence for the role of locustatachykinins as signaling molecules within the insect nervous system, influencing neuronal activity and, consequently, behavior and physiology. nih.gov

Emerging Research Directions for Locustatachykinin Iii

Investigation of Isoform-Specific Actions and Receptor Selectivity

The existence of multiple locustatachykinin isoforms, often derived from a single precursor gene, raises critical questions about their functional specificity. nih.govbowdoin.edu Research is increasingly aimed at discerning whether these isoforms have distinct physiological roles or if they act redundantly.

Studies on the locust oviduct have provided direct evidence of isoform-specific efficacy. When tested for their myostimulatory activity, Lom-TK I, II, and III were found to be more potent in inducing muscle contractions than Lom-TK IV. nih.gov Further research has revealed that different isoforms are present in varying amounts within different regions of the central nervous system, although the relative ratios of these isoforms appear consistent between the brain and the abdominal ganglionic chain. nih.gov In the midgut of Locusta migratoria, five known Lom-TK isoforms have been identified, with the potential for a sixth, midgut-specific isoform, suggesting tissue-specific processing or function. biologists.com

The question of receptor selectivity is central to understanding isoform-specific actions. Unlike the highly selective tachykinin receptors in mammals, invertebrate tachykinin-related peptide receptors often exhibit more moderate or even a lack of ligand selectivity. bioone.orgresearchgate.net For instance, experiments on the tachykinin receptor from the stable fly, Stomoxys calcitrans (STKR), showed it was responsive to various insect and crustacean tachykinin-related peptides. bioone.org However, some degree of selectivity has been observed. The Drosophila receptor NKD, for example, is activated by Lom-TK II but not Lom-TK I. bioone.org The signaling pathways activated can also differ; high concentrations of Lom-TK III were shown to increase cyclic AMP production through the STKR, in addition to the more typical transient increase in intracellular calcium. bioone.orgraolab.cn This suggests that different isoforms, or different concentrations of the same isoform, might induce distinct downstream cellular responses even when acting on the same receptor. raolab.cn

| Isoform Comparison | Myotropic Activity on Locust Oviduct nih.gov | Receptor Activation Example (STKR) bioone.orgraolab.cn |

| Locustatachykinin I | High Efficacy | Elicits Ca2+ response |

| Locustatachykinin II | High Efficacy | Elicits Ca2+ response; Activates NKD receptor |

| Locustatachykinin III | High Efficacy | Elicits Ca2+ response; Elevates cAMP at high concentrations |

| Locustatachykinin IV | Lower Efficacy | Elicits Ca2+ response |

Elucidation of this compound Involvement in Complex Behaviors

Beyond simple muscle contraction, tachykinins are increasingly recognized as key modulators of complex behaviors. Research in this area often uses the fruit fly, Drosophila melanogaster, as a model, where Drosophila Tachykinin (DTK) is the homolog to locustatachykinin.

The central complex, a prominent neuropil in the insect brain, is crucial for locomotor control, spatial orientation, and navigation. biologists.comnih.gov In the grasshopper, several types of locustatachykinin-immunoreactive neurons, both columnar and tangential, innervate various substructures of the central complex, placing them in a strategic position to modulate locomotor activity. frontiersin.org Studies in Drosophila have confirmed this role; manipulating DTK expression in specific central complex neurons alters locomotor patterns, suggesting that peptidergic pathways within this brain region are essential for the fine-tuning of movement. biologists.com

Reproductive behaviors are also under the influence of tachykinin signaling. Locustatachykinins stimulate contractions in the oviduct and spermatheca, which are vital for fertilization and egg-laying. nih.govscholaris.ca While the spermatheca itself lacks direct locustatachykinin-like immunoreactive innervation, the presence of the peptide in the hemolymph and its potent stimulatory effect on the muscle suggest it functions as a circulating neurohormone to coordinate reproductive events. biologists.comscholaris.ca In Drosophila, specific tachykinin neurons in the subesophageal zone are involved in processing gustatory pheromonal cues that suppress male courtship behavior, highlighting a role in sensory modulation related to reproduction. nih.gov

| Behavioral Domain | Role of Tachykinin-Related Peptides | Key Brain Regions / Tissues Involved | Supporting Evidence |

| Locomotion | Fine-tuning of locomotor activity and control. biologists.com | Central Complex (Protocerebral Bridge, Fan-shaped Body). biologists.comfrontiersin.org | Manipulation of DTK in Drosophila central complex neurons alters activity levels. biologists.com |

| Reproduction | Stimulation of visceral muscle contractions for fertilization and oviposition. nih.govscholaris.ca | Oviduct, Spermatheca. nih.govscholaris.ca | Lom-TKs induce contractions in locust oviduct and spermatheca. nih.govscholaris.ca |

| Sensory Processing | Modulation of gustatory circuits related to pheromone detection. nih.gov | Subesophageal Zone. nih.gov | DTK neurons in Drosophila mediate suppression of courtship in response to anti-aphrodisiacs. nih.gov |

Interplay with Other Neuropeptide Systems and Neurotransmitters

Neuropeptides like this compound rarely act in isolation. Their modulatory functions are often the result of complex interactions with other signaling molecules, including classical neurotransmitters and other neuropeptides. This interplay allows for highly plastic and context-dependent neural output.

A significant area of research is the colocalization of different neuropeptides within the same neuron. In the central complex of the locust Schistocerca gregaria, three distinct systems of columnar neurons were found to be immunoreactive for both locustatachykinin and myoinhibitory peptides (MIPs). nih.gov Since MIPs are implicated in sleep-wake regulation, their co-expression with locustatachykinins suggests a coordinated modulation of circuits that control both locomotion and arousal states. nih.gov Similarly, in Drosophila, some neurosecretory cells co-express leucokinin (LK) and tachykinin, pointing to a potential synergistic action of these peptides in hormonal signaling. mdpi.com

Interactions with classical neurotransmitters are also crucial. In the lower division of the locust central body, locustatachykinin-immunoreactive columnar neurons have been shown to receive synaptic input from, and provide output to, neurons that use GABA (gamma-aminobutyric acid) as a neurotransmitter. frontiersin.org This reciprocal connection between an excitatory peptide system (tachykinin) and an inhibitory neurotransmitter system (GABA) suggests a sophisticated mechanism for balancing and gating information flow within locomotor circuits. Furthermore, in Drosophila, some tachykinin-expressing neurons involved in courtship behavior are also thought to be cholinergic, indicating that acetylcholine (B1216132) may play an additional role in that circuit. nih.gov The biogenic amine octopamine (B1677172) is another key interactor, particularly in the reproductive system, where it works alongside peptides to modulate muscle activity. scholaris.ca

| Interacting Molecule | Type of Interaction | Location / System | Functional Implication |

| Myoinhibitory Peptides (MIPs) | Colocalization in the same neurons. nih.gov | Columnar neurons of the locust central complex. nih.gov | Coordinated regulation of locomotion and arousal/sleep states. nih.gov |

| GABA | Reciprocal synaptic connections. frontiersin.org | Lower division of the locust central body. frontiersin.org | Balancing of excitatory and inhibitory signals within locomotor circuits. frontiersin.org |

| Leucokinin (LK) | Colocalization in neurosecretory cells (Drosophila). mdpi.com | Abdominal neurosecretory cells. mdpi.com | Potential for synergistic hormonal signaling. mdpi.com |

| Allatostatin | Present in related reproductive tissues. scholaris.ca | Locust reproductive system. scholaris.ca | Part of a broader network of neurochemicals controlling reproduction. scholaris.ca |

| Octopamine | Co-regulation of muscle activity. scholaris.ca | Locust reproductive tissues. scholaris.ca | Integrated control of reproductive muscle function. scholaris.ca |

| Acetylcholine | Potential co-transmission. nih.gov | Drosophila courtship circuits. nih.gov | Multi-transmitter signaling in complex behavioral circuits. nih.gov |

Q & A

Basic Research Question

- Solid-Phase Peptide Synthesis (SPPS) : Preferred for generating high-purity LomTK III, with Fmoc/t-Bu chemistry to preserve peptide integrity .

- HPLC Purification : Use reverse-phase C18 columns and gradient elution to isolate LomTK III from byproducts .

- Purity Validation : Confirm via MALDI-TOF mass spectrometry and circular dichroism for structural fidelity .

How should researchers design experiments to resolve LomTK III's functional redundancy with other tachykinins?

Advanced Research Question

- Gene Knockdown/CRISPR-Cas9 : Silence LomTK III or co-expressed tachykinins to assess compensatory mechanisms .

- Behavioral Assays : Compare feeding, locomotion, or oviposition phenotypes in wild-type vs. mutant insects .

- Co-Localization Studies : Use multiplex fluorescence in situ hybridization (FISH) to map expression overlap with other neuropeptides .

What strategies mitigate variability in bioassays measuring LomTK III's bioactivity?

Advanced Research Question

- Standardized Insect Rearing : Control for age, diet, and environmental factors to reduce inter-individual variability .

- Dose-Response Curves : Include EC50/IC50 calculations to normalize activity across experiments .

- Blinded Data Analysis : Minimize bias by anonymizing treatment groups during data collection .

How can computational models enhance understanding of LomTK III's interaction networks?

Advanced Research Question

- Molecular Dynamics Simulations : Predict LomTK III-receptor binding conformations using tools like GROMACS .

- Systems Biology Approaches : Integrate transcriptomic and proteomic data to map signaling pathways via platforms like STRING .

- Machine Learning : Train models on existing kinetic data to predict novel receptor interactions .

What ethical and practical considerations apply to in vivo studies of LomTK III in insects?

Basic Research Question

- Ethical Frameworks : Adhere to the "3Rs" (Replacement, Reduction, Refinement) for invertebrate research .

- Sample Size Justification : Use power analysis to determine minimum n-values, ensuring statistical rigor without unnecessary replication .

How should contradictory findings about LomTK III's role in stress responses be addressed?

Advanced Research Question

- Multi-Lab Collaborations : Replicate experiments across independent labs to isolate context-dependent effects .

- Temporal Expression Profiling : Track LomTK III levels under controlled stress conditions (e.g., hypoxia) via qRT-PCR .

- Cross-Species Comparisons : Test conserved functions in phylogenetically diverse insect models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.